Lipophilicity (LogP): 2- vs. 3-(Chloromethyl) Regioisomer
The lipophilicity of 1-Benzyl-2-(chloromethyl)pyrrolidine, as measured by its computed partition coefficient (LogP), is notably different from its 3-(chloromethyl) regioisomer . This difference in a key ADME (Absorption, Distribution, Metabolism, and Excretion) parameter can significantly impact compound solubility and membrane permeability in biological systems .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 2.61 (for the (2S)-enantiomer) |
| Comparator Or Baseline | 2.9 (for the racemate) |
| Quantified Difference | 0.29 log units |
| Conditions | Computed property; (2S)-1-Benzyl-2-(chloromethyl)pyrrolidine vs. racemic 1-Benzyl-2-(chloromethyl)pyrrolidine. |
Why This Matters
A difference of approximately 0.3 log units in LogP can translate into a measurable change in in vivo distribution and target engagement, making the compound's specific lipophilicity profile a critical factor for selecting the correct building block for medicinal chemistry campaigns.
